Memantine-d6 Hydrochloride is a deuterated analog of Memantine Hydrochloride, a medication used in the management of moderate to severe Alzheimer's disease. [] The deuterium substitution in Memantine-d6 Hydrochloride makes it valuable in scientific research, particularly in pharmacokinetic and metabolic studies. As a stable isotope-labeled compound, it allows researchers to track the absorption, distribution, metabolism, and excretion of Memantine in biological systems with high sensitivity and specificity.
Memantine-d6 Hydrochloride is a deuterated form of Memantine Hydrochloride, a medication primarily used for the treatment of moderate to severe Alzheimer's disease. As an NMDA receptor antagonist, it helps to regulate glutamate activity in the brain, which is crucial for learning and memory processes. Memantine-d6 Hydrochloride is particularly valuable in research settings where tracking the pharmacokinetics and dynamics of Memantine is necessary due to its isotopic labeling.
Memantine-d6 Hydrochloride can be sourced from various pharmaceutical companies and chemical suppliers that specialize in deuterated compounds. It is often utilized in academic and clinical research to study its effects and mechanisms in neuropharmacology.
Memantine-d6 Hydrochloride falls under the classification of neuropsychiatric agents and is categorized as an anti-dementia drug. Its Anatomical Therapeutic Chemical (ATC) classification is N06DX01, indicating its role as a drug affecting the central nervous system, specifically targeting dementia-related conditions .
The synthesis of Memantine-d6 Hydrochloride involves deuteration of the parent compound, Memantine. Deuteration typically employs methods such as:
The synthesis process requires careful control of reaction conditions to ensure high purity and yield. The use of deuterated solvents can significantly influence the reaction dynamics and product formation.
Memantine-d6 Hydrochloride has a molecular formula of with a molecular weight of approximately 215.76 g/mol. The structure features a tricyclic adamantane core with two methyl groups replaced by deuterated methyl groups, enhancing its isotopic signature for analytical applications.
Memantine-d6 Hydrochloride participates in various chemical reactions, particularly those involving neurotransmitter modulation. Key reactions include:
The kinetics of these reactions can be studied using radiolabeled assays or advanced spectroscopic techniques, allowing researchers to quantify binding affinities and metabolic pathways.
The mechanism by which Memantine-d6 Hydrochloride exerts its effects involves:
Research indicates that Memantine-d6 shows similar pharmacological profiles to its non-deuterated counterpart, making it a reliable tool for studying NMDA receptor interactions in various neurological contexts .
Relevant analyses include thermal stability assessments and solubility tests under varying conditions to ensure consistent performance in experimental applications.
Memantine-d6 Hydrochloride serves multiple scientific purposes:
Memantine-d6 hydrochloride (CAS 1189713-18-5) is a deuterium-enriched analog of the NMDA receptor antagonist memantine hydrochloride. Its chemical name is (3R,5S)-3,5-bis(trideuteriomethyl)adamantan-1-amine hydrochloride, with a molecular formula of C₁₂H₁₅D₆N·HCl and a molecular weight of 221.80–221.89 g/mol [4] [5] [7]. The compound features six deuterium atoms (D) strategically incorporated as two trideuteriomethyl groups (–CD₃) at the 3- and 5-positions of the adamantane backbone, replacing all hydrogen atoms in memantine's methyl groups [5] [7]. This isotopic modification preserves memantine's stereochemistry and receptor binding properties while altering its physicochemical behavior.
The significance of deuteration lies in three key areas:
Table 1: Key Structural Features of Memantine-d6 Hydrochloride
Parameter | Specification |
---|---|
Deuteration Sites | Two -CD₃ groups at 3-/5-positions of adamantane |
Deuteration Degree | ≥95-98% atom D (isotopic purity) |
Chirality | Retained (R,S)-configuration of parent compound |
Water Solubility | Soluble to 100 mM in water |
Storage Stability | Room temperature (solid form) |
The evolution of memantine-d6 hydrochloride reflects strategic advancements in deuterated neuropharmacology:
Table 2: Timeline of Deuterated NMDA Antagonist Development
Period | Milestone | Significance |
---|---|---|
1963 | Memantine synthesis (Eli Lilly) | Foundation for later deuterated analogs |
1989 | NMDA antagonism mechanism identified | Rationale for neurological applications established |
2003 | FDA approval of memantine (Namenda®) | Clinical validation spurred deuterated research tools |
Post-2010 | Commercial availability of memantine-d6 HCl | Enabled precise quantification in complex matrices |
Memantine-d6 hydrochloride serves as an indispensable tool in two primary domains:
A. Mass Spectrometric QuantificationAs a stable isotope-labeled internal standard, memantine-d6 hydrochloride corrects for analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. When spiked into biological samples (plasma, cerebrospinal fluid, brain homogenates) before extraction, it co-elutes with native memantine but generates distinct mass transitions (e.g., m/z 215→215 for d6 vs. 179→162 for memantine). This allows:
B. Metabolic Pathway ElucidationDeuterium labeling enables tracing of memantine's biotransformation pathways:
Table 3: Research Applications of Memantine-d6 Hydrochloride
Application Domain | Specific Use | Technical Advantage |
---|---|---|
Bioanalytical Chemistry | Internal standard for LC-MS/MS | Corrects for ion suppression/enhancement effects |
Pharmacokinetics | Microdose tracer studies | Enables simultaneous measurement of parent drug and metabolites |
Metabolic Profiling | Isotope fractionation studies | Identifies rate-limiting metabolic steps via KIE |
Receptor Binding Studies | Radioligand displacement with [³H]-memantine-d6 | Avoids interference from endogenous memantine |
Synthetic Accessibility: The commercial production of memantine-d6 hydrochloride (≥95% isotopic purity) typically involves catalytic deuteration of precursor alkenes using D₂ gas or reduction of ketone intermediates with deuterated reducing agents like NaBD₄. This ensures cost-effective availability for research [4] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8